Thermal Stability of Fulvalene Versus Naphthalene Isomer: A Quantitative Stability Deficit
Fulvalene is markedly less stable than its aromatic isomer naphthalene. While no direct experimental enthalpy of formation is available for either compound, calculations establish that naphthalene is substantially more stable, and this relationship is reversed in their respective dianions [1]. At the molecular level, the total energy ordering of the C10H8 isomer series is naphthalene > azulene > fulvalene, confirming fulvalene as the least thermodynamically stable isomer of the three [2]. Experimentally, this instability manifests as a dimerization threshold of −50 °C (223 K), above which fulvalene undergoes rapid Diels-Alder dimerization in concentrated solutions, whereas naphthalene remains stable at ambient temperatures as a solid [3].
| Evidence Dimension | Relative thermodynamic stability (total energy ordering of C10H8 isomers) |
|---|---|
| Target Compound Data | Fulvalene: least stable (highest total energy among naphthalene, azulene, fulvalene) [2] |
| Comparator Or Baseline | Naphthalene: most stable (lowest total energy); Azulene: intermediate stability [2] |
| Quantified Difference | naphthalene > azulene > fulvalene (total energy ordering) [2] |
| Conditions | Ab initio molecular orbital calculations |
Why This Matters
This quantitative stability deficit precludes the use of naphthalene as a substitute for fulvalene in experiments requiring a reactive, cross-conjugated diene/dienophile core, and dictates that fulvalene must be synthesized and handled at low temperature.
- [1] Turner, R. B., et al. (1968). Heats of Hydrogenation. III. Hydrogenation of Cycloöctatetraene and of Some Seven-membered Non-benzenoid Aromatic Compounds. Journal of the American Chemical Society, 90(23), 6428–6434. (Referenced in scite.ai) View Source
- [2] Baird, N. C. (1972). Ab Initio Calculations on Large Molecules Using Molecular Fragments. Ab Initio Study of Some C10H8 Isomers. Journal of Chemical Education, 49(8), 509–511. (Referenced in datapdf.com) View Source
- [3] Escher, A., Rutsch, W., & Neuenschwander, M. (1986). Synthese von Pentafulvalen durch oxidative Kupplung von Cyclopentadienid mittels Kupfer(II)-chlorid. Helvetica Chimica Acta, 69(7), 1644–1654. View Source
